![molecular formula C7H14ClNS B2719255 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride CAS No. 50848-31-2](/img/structure/B2719255.png)

9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

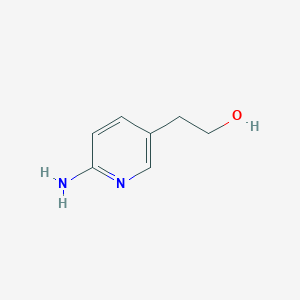

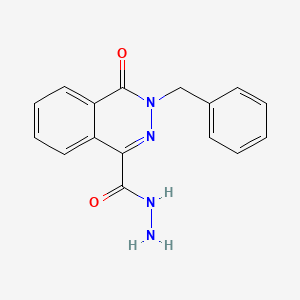

9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNS and a molecular weight of 179.71 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is 1S/C7H13NS.ClH/c1-2-7-5-8-4-3-6 (1)9-7;/h6-8H,1-5H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is a powder with a melting point of 259-260 degrees . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Versatile Scaffold for Nucleophilic Substitution

Díaz et al. (2006) describe the utility of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a versatile scaffold for the nucleophilic substitution of azides and cyanides, facilitated by neighboring group participation by the sulfur atom. This approach allows for the high-yield isolation of products, demonstrating the compound's utility in synthetic organic chemistry for creating a wide array of derivatives with potential applications in drug development and materials science (Díaz, Converso, Sharpless, & Finn, 2006).

Catalytic Oxidation of Alcohols

Shibuya et al. (2009) report on 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. ABNO's enhanced catalytic efficiency compared to TEMPO underscores its significance in organic synthesis, particularly in the oxidation processes that are crucial for the synthesis of various organic compounds (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).

Crystal Structure Determination

The resolution and crystal structure of a derivative of 9-Thia-3-azabicyclo[4.2.1]nonane, specifically 9α-(3-Azabicyclo[3,3,1]nonanyl)-2′-cyclopentyl-2′-hydroxyl-2′-thienylacetate, have been explored by Liu et al. (2006). The determination of its crystal structure via single-crystal X-ray diffraction analysis offers insights into the molecule's conformation and potential interactions in molecular assemblies, providing a foundation for designing new molecules with desired properties (Liu et al., 2006).

Synthesis and Structural Study of Derivatives

Yu et al. (2006) synthesized new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, demonstrating the utility of the bicyclic ketone framework in creating compounds with potential analgesic, antiarrhythmic, and antibacterial properties. This work showcases the structural versatility of the 9-Thia-3-azabicyclo[4.2.1]nonane scaffold for generating bioactive molecules (Yu, Praliev, Fomicheva, Mukhasheva, & Klepikova, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The structural motif of 9-Thia-3-azabicyclo[4.2.1]nonane is common in many biologically significant indole-based natural products . Therefore, it is an enticing target for organic chemists, and various efficient strategies have been developed to access this ring system synthetically . Future research could focus on exploring new synthetic routes and studying the biological activity of 9-Thia-3-azabicyclo[4.2.1]nonane derivatives.

Eigenschaften

IUPAC Name |

9-thia-3-azabicyclo[4.2.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMVFECJYZIOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC1S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)

![3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylpropanamide](/img/structure/B2719176.png)

![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)

![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2719187.png)

![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)

![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)